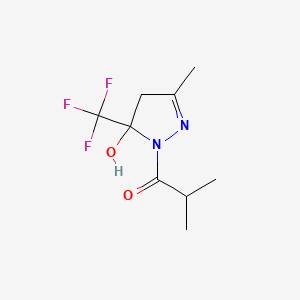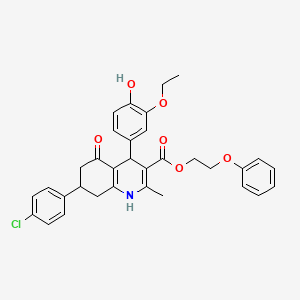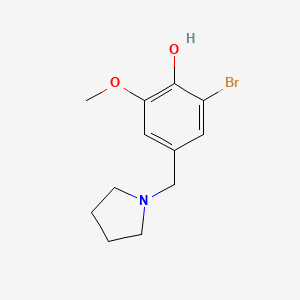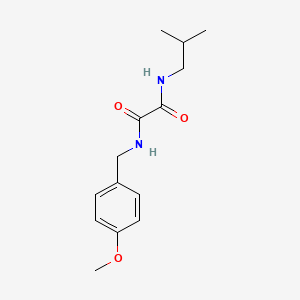
1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CPTP, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its pharmacological effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis. This compound specifically targets the PTP1B isoform, which is overexpressed in several diseases, including diabetes, obesity, and cancer. By inhibiting PTP1B activity, this compound can modulate various signaling pathways, including insulin signaling, JAK-STAT signaling, and MAPK signaling, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest at the G2/M phase and apoptosis by activating the caspase cascade. Moreover, this compound can inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Inflammation is a hallmark of several diseases, including diabetes, obesity, and cancer. This compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Additionally, this compound has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its small molecular weight, high solubility in aqueous solutions, and low toxicity. Moreover, this compound has been shown to be stable under various conditions, including pH and temperature. However, this compound has some limitations, including its relatively low potency compared to other PTP inhibitors and its lack of selectivity for PTP1B isoform.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential therapeutic applications of 1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Firstly, the development of more potent and selective PTP1B inhibitors can be pursued to improve the therapeutic efficacy of this compound. Secondly, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide insights into its bioavailability and efficacy in vivo. Thirdly, the exploration of the synergistic effects of this compound with other drugs can provide new therapeutic strategies for various diseases. Finally, the investigation of the role of this compound in other cellular processes, including autophagy and apoptosis, can provide new insights into its mechanism of action.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to fully understand the potential therapeutic applications of this compound in various diseases.
Synthesemethoden
The synthesis of 1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves a multi-step process that includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride and isobutyryl chloride, followed by a cyclization reaction with hydroxylamine hydrochloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Eigenschaften
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c1-5(2)7(15)14-8(16,9(10,11)12)4-6(3)13-14/h5,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYOZAPGZYQDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)
![N-(2,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5034099.png)
![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)

![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5034127.png)

![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5034145.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B5034155.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5034158.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5034168.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5034176.png)
